Matlystatin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

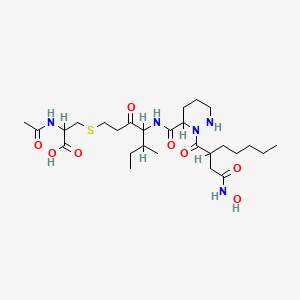

“Matlystatin A” is a complex organic compound that belongs to the class of cysteine derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “Matlystatin A” typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve large-scale synthesis using automated reactors and advanced purification techniques. The reaction conditions are optimized to ensure high yield and purity while minimizing the production of by-products.

Analyse Des Réactions Chimiques

Enzymatic Modifications and Structural Diversity

The MatG enzyme (an acyl-CoA dehydrogenase homolog) drives structural diversification in matlystatins by modifying the peptide backbone :

-

Function : Catalyzes decarboxylation-dehydrogenation reactions, analogous to epoxyketone-forming enzymes.

-

Impact of ΔmatG mutant :

Key Reaction Pathways :

-

This compound Formation :

-

Requires MatG for C-terminal modification (likely carbon–nitrogen bond formation).

-

-

Matlystatin B Formation :

Synthetic Approaches and Stereochemical Insights

Total synthesis of matlystatin B (a congener) confirmed the absolute configuration of this compound’s stereocenters as 2S, 2'R, 4''S, 5''S . Key synthetic steps include:

-

Segment Coupling : DEPC-mediated amide bond formation between N-Z-ethylketone and carboxylic acid intermediates.

-

Deprotection : Catalytic hydrogenation removes benzyl and Z-protecting groups.

Representative Synthetic Yields :

| Step | Yield (%) | Source |

|---|---|---|

| Amide coupling (DEPC) | 77 | |

| Final deprotection | 86 |

Stability and Functional Implications

The hydroxamate warhead in this compound is chemically labile , affecting isolation yields in heterologous hosts . Its metal-chelating capability is critical for inhibiting metalloproteinases like MMP-2 and MMP-9 .

Applications De Recherche Scientifique

Biochemical Properties

Matlystatin A is characterized by its unique structure, featuring an N-hydroxy-2-pentyl-succinamic acid warhead that facilitates metal ion chelation. This structural motif is critical for its inhibitory activity against matrix metalloproteinases (MMPs) and other enzymes.

Cancer Research

This compound's ability to inhibit MMPs positions it as a promising candidate for cancer therapy. The inhibition of these enzymes can potentially reduce tumor invasion and metastasis.

- In vitro Studies : Research indicates that this compound inhibits the invasion of human fibrosarcoma cells (HT1080) through basement membrane matrices with an IC50 value of 21.6 µM . This suggests its potential utility in preventing cancer cell dissemination.

Other Medical Applications

Beyond oncology, this compound has been studied for its effects on other diseases where metalloproteinases play a role:

- Fibrosis and Inflammation : Due to its mechanism of inhibiting collagenases, this compound may find applications in treating fibrotic diseases where excessive matrix remodeling occurs.

- Potential in Antimicrobial Activity : The structural similarities with other natural compounds suggest that this compound may also exhibit antimicrobial properties, although this requires further investigation .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound in various experimental settings:

Challenges and Future Directions

While this compound shows promise, there are challenges to its development:

- Stability Issues : The hydroxamate warhead's instability may affect the compound's efficacy in vivo .

- Bioavailability : Like many metalloproteinase inhibitors, achieving optimal bioavailability remains a challenge for clinical application .

Future research should focus on enhancing the stability and bioavailability of this compound while exploring its full therapeutic potential across various medical fields.

Mécanisme D'action

The mechanism of action of “Matlystatin A” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, or changes in gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other cysteine derivatives, such as N-acetylcysteine, S-methylcysteine, and S-allylcysteine.

Uniqueness

The uniqueness of “Matlystatin A” lies in its specific structural features, which may confer unique reactivity and biological activity compared to other cysteine derivatives.

Propriétés

Formule moléculaire |

C27H47N5O8S |

|---|---|

Poids moléculaire |

601.8 g/mol |

Nom IUPAC |

2-acetamido-3-[4-[[2-[2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]-5-methyl-3-oxoheptyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C27H47N5O8S/c1-5-7-8-10-19(15-23(35)31-40)26(37)32-21(11-9-13-28-32)25(36)30-24(17(3)6-2)22(34)12-14-41-16-20(27(38)39)29-18(4)33/h17,19-21,24,28,40H,5-16H2,1-4H3,(H,29,33)(H,30,36)(H,31,35)(H,38,39) |

Clé InChI |

FKOLSKSZEQBBHL-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(CC(=O)NO)C(=O)N1C(CCCN1)C(=O)NC(C(C)CC)C(=O)CCSCC(C(=O)O)NC(=O)C |

Synonymes |

matlystatin A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.